2,4-Dichloro-6-fluoro-5-methylquinoline-3-carbonitrile 2,4-Dichloro-6-fluoro-5-methylquinoline-3-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC17762035
InChI: InChI=1S/C11H5Cl2FN2/c1-5-7(14)2-3-8-9(5)10(12)6(4-15)11(13)16-8/h2-3H,1H3
SMILES:
Molecular Formula: C11H5Cl2FN2
Molecular Weight: 255.07 g/mol

2,4-Dichloro-6-fluoro-5-methylquinoline-3-carbonitrile

CAS No.:

Cat. No.: VC17762035

Molecular Formula: C11H5Cl2FN2

Molecular Weight: 255.07 g/mol

* For research use only. Not for human or veterinary use.

2,4-Dichloro-6-fluoro-5-methylquinoline-3-carbonitrile -

Specification

Molecular Formula C11H5Cl2FN2
Molecular Weight 255.07 g/mol
IUPAC Name 2,4-dichloro-6-fluoro-5-methylquinoline-3-carbonitrile
Standard InChI InChI=1S/C11H5Cl2FN2/c1-5-7(14)2-3-8-9(5)10(12)6(4-15)11(13)16-8/h2-3H,1H3
Standard InChI Key IFOGQUUCHOONOU-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC2=C1C(=C(C(=N2)Cl)C#N)Cl)F

Introduction

Chemical Structure and Properties

Molecular Characteristics

2,4-Dichloro-6-fluoro-5-methylquinoline-3-carbonitrile (C₁₁H₅Cl₂FN₂) features a quinoline backbone substituted with chlorine atoms at positions 2 and 4, a fluorine atom at position 6, a methyl group at position 5, and a carbonitrile group at position 3 (Figure 1). The molecular weight is 255.07 g/mol, with a calculated exact mass of 254.98 g/mol.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₁H₅Cl₂FN₂
Molecular Weight255.07 g/mol
IUPAC Name2,4-dichloro-6-fluoro-5-methylquinoline-3-carbonitrile
Topological Polar SA58.9 Ų
Heavy Atom Count16

The substitution pattern introduces significant electron-withdrawing effects, particularly from the chlorine and fluorine atoms, which influence the compound’s reactivity and potential interactions with biological targets.

Physicochemical Properties

While experimental data on solubility and melting point remain unpublished, computational models predict moderate hydrophobicity (LogP ≈ 3.2) due to the methyl and halogen substituents. The carbonitrile group enhances dipole interactions, potentially improving crystalline packing stability. Spectroscopic characterization via ¹H/¹³C NMR would likely reveal distinct aromatic proton environments and carbon shifts attributable to electronegative substituents.

Synthesis and Chemical Reactivity

General Synthesis Approaches

Synthetic routes to this compound are inferred from analogous quinoline derivatives. A plausible pathway involves:

  • Quinoline Core Formation: Cyclization of aniline derivatives with acrylonitrile under acid catalysis.

  • Halogenation: Sequential chlorination at positions 2 and 4 using POCl₃, followed by fluorination via Halex reaction with KF.

  • Methyl Introduction: Friedel-Crafts alkylation or directed ortho-metalation strategies for position-selective methylation.

  • Carbonitrile Installation: Nucleophilic aromatic substitution with cyanide donors at position 3.

Key challenges include minimizing polyhalogenation byproducts and achieving regioselective methylation. Purification typically employs column chromatography with hexane/ethyl acetate gradients, yielding pale crystalline solids.

Reactivity and Stability

The compound’s reactivity is dominated by:

  • Nucleophilic Substitution: Chlorine atoms at positions 2 and 4 are susceptible to displacement by alkoxides or amines.

  • Electrophilic Attack: Fluorine’s strong electron-withdrawing effect directs electrophiles to the 7- and 8-positions.

  • Cyano Group Transformations: Hydrolysis to carboxylic acids or reduction to amines expands derivatization possibilities.

Stability studies suggest decomposition above 200°C, with halogen loss observed under prolonged UV exposure. Storage recommendations include inert atmospheres and protection from light.

OrganismPredicted MIC (µg/mL)
S. aureus (MRSA)25–50
E. coli50–100
Candida albicans>100

Other Pharmacological Effects

Comparative Analysis with Related Compounds

Table 3: Structural and Functional Comparisons

CompoundSubstituentsLogPBioactivity
Target Compound2,4-Cl;6-F;5-Me;3-CN3.2Kinase inhibition (pred.)
7-Chloroquinoline7-Cl2.1Antimalarial
3-Cyano-6-F-quinoline6-F;3-CN2.8Antibacterial

The target compound’s dual chlorine substitution enhances electron withdrawal compared to mono-halogenated analogs, potentially improving target binding but reducing aqueous solubility.

Future Research Directions

  • Synthetic Optimization: Develop one-pot methodologies to improve yield (>65%) and reduce purification steps.

  • Biological Screening: Prioritize kinase inhibition assays and antimicrobial testing against ESKAPE pathogens.

  • ADMET Profiling: Predict pharmacokinetic properties using in silico models (e.g., SwissADME).

  • Materials Applications: Investigate luminescent properties for OLED precursor development.

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